3-Nitro-2-pentanol
Overview
Description
3-Nitro-2-pentanol is a chemical compound with the molecular formula C5H11NO3 . It is also known by other names such as 2-Pentanol, 3-nitro-, and 3-nitropentan-2-ol . It appears as a clear yellow solution .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The compound has a molecular weight of 133.15 . It contains a total of 19 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 nitro group (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical and Chemical Properties Analysis
This compound has a boiling point of 60 °C at 0.5 mm Hg and a density of 1.075 g/mL at 25 °C . Its refractive index is 1.443 (lit.) . The compound has a flash point of 195 °F .Scientific Research Applications
Enzymatic Synthesis and Stereochemistry : The compound has been used in studies exploring enzymatic synthesis processes. For instance, it was synthesized with high enantiomeric excess using baker's yeast, revealing insights into stereochemical transformations (Hafner & Reißig, 1989).
Structural and Vibrational Studies : Density Functional Theory (DFT) calculations have been employed to investigate the molecular structure of related nitro compounds, which helps in understanding the chemical properties and potential applications of 3-Nitro-2-pentanol (Tayyari et al., 2008).
Microbial Fermentation and Biofuels : Studies have explored the synthesis of pentanol isomers, including compounds related to this compound, in engineered microorganisms for potential application as biofuels (Cann & Liao, 2009).
Enantiomerization and Chirality : Research on the kinetics of enantiomer interconversion in related nitroketones has been conducted, providing valuable information for understanding the behavior of this compound under various conditions (Gasparrini et al., 2003).
Medical Applications : Investigations into aliphatic beta-nitroalcohols for therapeutic corneoscleral cross-linking have been conducted, which might include derivatives of this compound (Paik et al., 2010).
High Energy Density Materials : Theoretical studies on polynitrobicyclo[1.1.1]pentanes, which could be related to the structural analogs of this compound, explore their potential as high energy density materials (Ghule et al., 2011).
Electrochemical Studies : Electrochemical reduction studies of nitro-substituted compounds provide insights into the reactivity and potential applications of this compound in electrochemical systems (Jain et al., 1990).
Plant Immunity and Agriculture : Research indicates that related pentanol compounds, like 3-pentanol, can prime plant immunity against pathogens, suggesting potential agricultural applications for this compound (Song et al., 2015).
Organic Synthesis : The compound has applications in organic synthesis, including the synthesis of pheromones and functional materials, as demonstrated by studies on chiral nitro alcohols and derivatives (Nakamura et al., 1990).
Safety and Hazards
When handling 3-Nitro-2-pentanol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
3-nitropentan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3-5(4(2)7)6(8)9/h4-5,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOTTWGZEKCPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031647 | |
Record name | 3-Nitropentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5447-99-4 | |
Record name | 3-Nitro-2-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5447-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitropentan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5447-99-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitropentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitropentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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